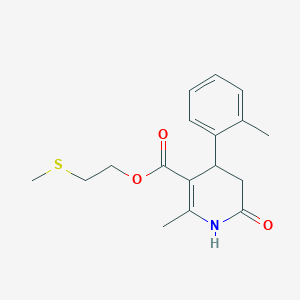

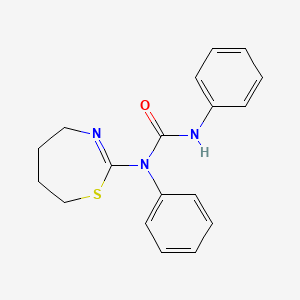

![molecular formula C14H18N4O2 B5544753 2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol](/img/structure/B5544753.png)

2-[4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 2-[4-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol, has been achieved through various methods. One notable approach is a novel, metal-free, three-component reaction for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols, providing a facile pathway for constructing imidazo[1,2-a]pyridines (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by the imidazo[1,2-a]pyridine core, which can be functionalized at various positions to yield a wide array of derivatives with diverse properties. Studies involving X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry have been pivotal in characterizing these compounds and understanding their structural properties.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines can undergo various chemical reactions, reflecting their versatile chemical properties. For example, they can participate in one-pot reactions involving aromatic aldehydes, amines, and isocyanides, leading to novel 2-aryl-imidazo[1,2-a]pyridine scaffolds. These reactions highlight the compounds' ability to form new bonds and structures under relatively mild conditions, contributing to their applicability in synthetic chemistry (Puttaraju & Shivashankar, 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- A study by Bagdi et al. (2015) developed a synthesis technique for 2-triazolyl-imidazo[1,2-a]pyridine derivatives using a nano copper oxide assisted click-catalyst in ethanol, showcasing a method with good yields and wide substrate scope, indicating the versatility of imidazo[1,2-a]pyridine compounds in synthesis procedures (Bagdi, Basha, & Khan, 2015).

Antimycobacterial Activity

- Lv et al. (2017) reported the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) demonstrating significant antimycobacterial activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting the potential of these compounds in treating tuberculosis (Lv et al., 2017).

Halogenation and Catalysis

- An eco-friendly protocol for the halogenation of imidazo-heteroarenes using trihaloisocyanuric acids in ethanol was described by Neto et al. (2020), demonstrating a sustainable approach to functionalize these compounds for further scientific applications (Neto et al., 2020).

- Research by Li et al. (2015) on ruthenium complexes with imidazo[1,2-a]pyridine ligands highlighted their good catalytic activity in the transfer hydrogenation of ketones, showing the utility of these complexes in catalytic processes (Li et al., 2015).

Chemical Detoxification

- Sharma et al. (2018) synthesized selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine for chemical detoxification of HgCl2, demonstrating the potential use of these compounds in mitigating mercury-induced toxicity (Sharma et al., 2018).

Drug Development Scaffold

- The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry, including roles in anticancer, antimycobacterial, and anticonvulsant therapies, among others. This scaffold's versatility underscores its importance in the development of novel therapeutic agents (Deep et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-imidazo[1,2-a]pyridin-6-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-10-9-16-5-7-17(8-6-16)14(20)12-1-2-13-15-3-4-18(13)11-12/h1-4,11,19H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEPYGFBFKQPFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C2=CN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Imidazo[1,2-a]pyridin-6-ylcarbonyl)piperazin-1-yl]ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

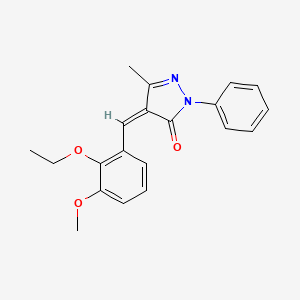

![4-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5544688.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

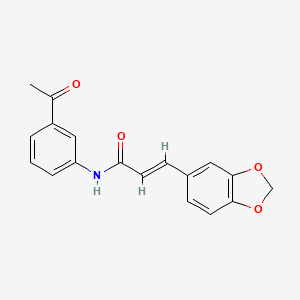

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

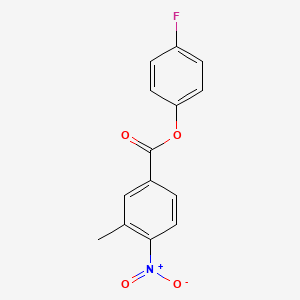

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)